2,2'-Bipyridine-4,4'-dicarboxamide

概要

説明

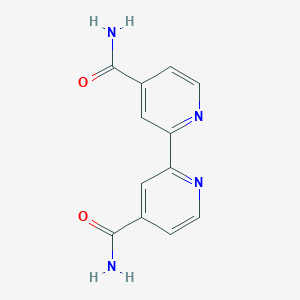

2,2’-Bipyridine-4,4’-dicarboxamide is a chemical compound with the molecular formula C12H10N4O2. It is a derivative of bipyridine, featuring two carboxamide groups attached to the 4,4’ positions of the bipyridine ring system. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-4,4’-dicarboxamide typically involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid with ammonia or amines. One common method includes the following steps :

Starting Material: 2,2’-Bipyridine-4,4’-dicarboxylic acid.

Reagents: Ammonia or primary amines.

Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 100-150°C) for several hours.

Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for 2,2’-Bipyridine-4,4’-dicarboxamide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

2,2’-Bipyridine-4,4’-dicarboxamide undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with metal ions such as copper, nickel, and iridium.

Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.

Substitution Reactions: The carboxamide groups can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used to substitute the carboxamide groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination with metal ions results in metal-ligand complexes, while substitution reactions yield various substituted bipyridine derivatives .

科学的研究の応用

Catalytic Applications

1.1 Catalysis in CO2 Cycloaddition

One of the prominent applications of 2,2'-bipyridine-4,4'-dicarboxamide is in the synthesis of coordination polymers for catalyzing carbon dioxide (CO2) cycloaddition reactions. Research indicates that when combined with metal ions such as zinc (Zn) and lanthanides (Ln), it enhances the catalytic performance at ambient pressure. This application is critical for developing sustainable processes to convert CO2 into valuable chemicals, addressing environmental concerns related to greenhouse gas emissions .

1.2 Photocatalytic Performance

The compound has also been investigated for its role as an anchoring unit in iridium (III) complexes aimed at improving photocatalytic performance. Studies demonstrate that incorporating this compound increases the efficiency of these complexes in light-driven chemical reactions, which is essential for applications in solar energy conversion and environmental remediation .

Material Science Applications

2.1 Dye-Sensitized Solar Cells

In material science, this compound has been used to develop new ligands that improve the performance of dye-sensitized solar cells (DSSCs). By combining this compound with multi-walled carbon nanotubes, researchers have created systems that exhibit enhanced light absorption and charge transfer efficiency. This advancement is significant for increasing the overall efficiency of solar energy devices .

2.2 Perovskite Nanocrystals

Recent studies have explored the use of this compound in engineering cesium lead bromide (CsPbBr3) perovskite nanocrystals. The incorporation of this compound has led to improvements in photoluminescence quantum yield and stability, making it suitable for display technologies and optoelectronic applications .

Biochemical Applications

3.1 DNA and Protein Binding Studies

The compound has shown promising results in biochemical applications, particularly regarding DNA and protein binding affinities. Research indicates that the incorporation of carboxylic acid functionalities enhances the binding strength of complexes formed with DNA. This property is crucial for developing targeted drug delivery systems and understanding molecular interactions in biological systems .

3.2 Anticancer Activity

Studies have also assessed the cytotoxicity of ruthenium complexes containing this compound against various cancer cell lines. The results indicate significant selectivity towards cancer cells compared to normal cells, suggesting potential applications in cancer therapy .

Data Tables

作用機序

The mechanism by which 2,2’-Bipyridine-4,4’-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, binding to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal, facilitating various catalytic and redox processes . The carboxamide groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s behavior in different environments .

類似化合物との比較

Similar Compounds

2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxamide groups.

2,2’-Bipyridine-5,5’-dicarboxylic acid: Differently substituted bipyridine derivative with carboxylic acid groups at the 5,5’ positions.

4,4’-Dimethyl-2,2’-dipyridyl: A bipyridine derivative with methyl groups at the 4,4’ positions.

Uniqueness

2,2’-Bipyridine-4,4’-dicarboxamide is unique due to its carboxamide functional groups, which provide additional sites for hydrogen bonding and other interactions compared to its carboxylic acid counterparts. This makes it particularly useful in forming stable complexes with metal ions and in applications requiring specific non-covalent interactions .

生物活性

2,2'-Bipyridine-4,4'-dicarboxamide (Dcbpy) is a chemical compound characterized by its dual functional groups and significant electronic interactions. With the molecular formula C₁₂H₁₀N₄O₂ and a molecular weight of 242.23 g/mol, it has garnered attention for its potential biological activities, particularly as an antibacterial and antifungal agent. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Dcbpy features two pyridine rings connected at the 2-position, with carboxamide groups at the 4,4'-positions. This arrangement enhances its coordination properties and electronic stabilization. The compound appears as a white crystalline solid with a melting point exceeding 250 °C.

The biological activity of Dcbpy is primarily attributed to its ability to chelate metal ions, which disrupts essential metal-dependent enzymatic processes in target organisms. This chelation can inhibit bacterial growth by interfering with metabolic pathways that rely on metal ions.

Target Interactions

- Antibacterial Activity : Dcbpy has demonstrated significant antibacterial effects against various strains of bacteria. Its mechanism involves binding to essential metal ions required for bacterial growth and metabolism.

- Antifungal Activity : Similar to its antibacterial properties, Dcbpy exhibits antifungal activity by disrupting metal-dependent enzymatic functions in fungi .

Antimicrobial Studies

A study investigating the antimicrobial properties of Dcbpy revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showcasing its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Antibiofilm Activity : Research on Dcbpy complexes has shown promising results in preventing biofilm formation on medical devices, which is critical in reducing hospital-acquired infections .

- Anticancer Properties : Recent studies have explored the anticancer potential of Dcbpy when complexed with ruthenium. These complexes exhibited cytotoxic effects on cancer cells, inducing apoptosis and reducing cell viability significantly .

Applications in Scientific Research

Dcbpy's unique properties make it valuable across several domains:

- Coordination Chemistry : As a ligand in coordination chemistry, it forms stable complexes with transition metals, enhancing their catalytic properties.

- Material Science : Its role in dye-sensitized solar cells (DSSCs) showcases its potential in energy conversion technologies.

- Medical Research : Investigated for drug delivery systems and diagnostic imaging agents due to its ability to form stable complexes with biologically relevant metals .

特性

IUPAC Name |

2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNYHCXTYJJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。